3,4-Dichlorophenylcyanamide
Description
3,4-Dichlorophenylcyanamide (CAS: 89521-91-5) is a nitrogen-containing compound with the molecular formula C₇H₅Cl₂N₃ and a molecular weight of 202.04 g/mol. Its IUPAC name is 1-(3,4-dichlorophenyl)hydrazinecarbonitrile, and its structure features a cyanamide group (-N-C≡N) attached to a 3,4-dichlorophenyl ring . The compound is primarily utilized in synthetic organic chemistry, pharmaceutical intermediates, and agrochemical research due to its reactive cyanamide moiety and halogenated aromatic system.
Properties
CAS No. |
18995-48-7 |
|---|---|
Molecular Formula |
C7H4Cl2N2 |
Molecular Weight |
187.02 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)cyanamide |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-2-1-5(11-4-10)3-7(6)9/h1-3,11H |
InChI Key |
VGQKZVPHFLOGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC#N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Agrochemical Research
3,4-Dichlorophenylcyanamide shares structural similarities with herbicidal 3,4-dichloroanilides, such as N-(3,4-dichlorophenyl)propanamide (propanil) and N-(3,4-dichlorophenyl)methacrylamide (dicryl) . These compounds differ in their functional groups, leading to distinct biochemical behaviors:
- However, amide-based analogs like propanil exhibit higher biodegradability due to enzymatic hydrolysis .
Comparison with Urea Derivatives
Di-substituted ureas with 3,4-dichlorophenyl groups, such as BTdCPU and NCPdCPU , demonstrate potent growth inhibition and enzyme interactions. These compounds highlight the importance of the dichlorophenyl moiety in bioactivity:
- Key Insight : Urea derivatives exhibit stronger hydrogen-bonding capacity due to their -NH-CO-NH- groups, which may enhance target binding compared to cyanamides. However, cyanamides could offer unique selectivity in medicinal chemistry due to their nitrile group .
Role in Enzyme Inhibition
In MAO-B (monoamine oxidase B) inhibitors, 3,4-dichlorophenyl-substituted compounds outperform alkyl-substituted analogs. For example:
| Compound Series | Substituent | MAO-B IC₅₀ (nM) | Selectivity (MAO-B/MAO-A) | Reference |
|---|---|---|---|---|
| 3,4-Dichlorophenylthiourea | Thiourea linker | 8.2 | >100 | |
| Alkylthiourea | Hexyl chain | 320 | 10 |
- Key Insight : The 3,4-dichlorophenyl group enhances both potency and selectivity in enzyme inhibition, likely due to hydrophobic interactions and halogen bonding with MAO-B’s active site. Cyanamide derivatives may mimic this behavior but require empirical validation .
Positional Isomerism Effects
Comparing 3,4-dichlorophenyl and 3,5-dichlorophenyl isomers reveals significant differences in physicochemical properties:
- Key Insight : Symmetric 3,5-substitution may improve crystallinity and stability, whereas 3,4-substitution could enhance electronic effects for reactivity .
Tables
Table 1: Functional Group Impact on Herbicidal Activity
| Compound Type | Hydrolysis Rate | Herbicidal Efficacy | Environmental Persistence |
|---|---|---|---|
| Amide (propanil) | High | Moderate | Low |
| Methacrylamide (dicryl) | Low | High | High |
| Cyanamide (inferred) | Very low | Unknown | Likely high |
Table 2: MAO-B Inhibition by Substituent Type
| Substituent | IC₅₀ (nM) | Selectivity Ratio | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 3,4-Dichlorophenyl | 8.2 | >100 | -9.8 |
| Alkyl (hexyl) | 320 | 10 | -6.2 |
Data from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
